molecular formula C18H15FN2OS3 B11074701 (7aR)-6-(4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

(7aR)-6-(4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

Cat. No.: B11074701
M. Wt: 390.5 g/mol
InChI Key: CIXNZCYICOICMV-MYJWUSKBSA-N
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Description

(7aR)-6-(4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylsulfanylphenyl group, and a thioxotetrahydroimidazothiazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7aR)-6-(4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one typically involves multiple steps, including the formation of the imidazothiazolone core and the introduction of the fluorophenyl and methylsulfanylphenyl groups. Common reagents used in these reactions include fluorobenzene, methylthiophenol, and various catalysts and solvents. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(7aR)-6-(4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The fluorophenyl and methylsulfanylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl rings.

Scientific Research Applications

(7aR)-6-(4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (7aR)-6-(4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7aR)-6-(4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is unique due to its combination of fluorophenyl and methylsulfanylphenyl groups, which impart distinct chemical and biological properties. Its structural complexity and potential for diverse chemical reactions make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H15FN2OS3

Molecular Weight

390.5 g/mol

IUPAC Name

(7aR)-6-(4-fluorophenyl)-3-(4-methylsulfanylphenyl)-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one

InChI

InChI=1S/C18H15FN2OS3/c1-24-14-8-2-11(3-9-14)17-21-15(10-25-17)16(22)20(18(21)23)13-6-4-12(19)5-7-13/h2-9,15,17H,10H2,1H3/t15-,17?/m0/s1

InChI Key

CIXNZCYICOICMV-MYJWUSKBSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)C2N3[C@@H](CS2)C(=O)N(C3=S)C4=CC=C(C=C4)F

Canonical SMILES

CSC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C4=CC=C(C=C4)F

Origin of Product

United States

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